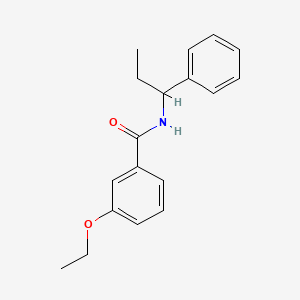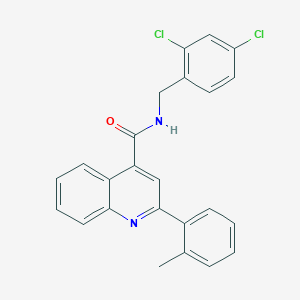
N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide
説明
N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide, also known as DCBQ, is a chemical compound that has been extensively studied for its potential applications in scientific research. DCBQ belongs to the class of quinolinecarboxamides, which are known for their diverse biological activities and pharmacological properties. In
作用機序
The exact mechanism of action of N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to inhibit the activity of bacterial and fungal enzymes, such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has also been shown to inhibit the activity of viral proteases, which are essential for viral replication.
Biochemical and Physiological Effects:
N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to have various biochemical and physiological effects, including the inhibition of DNA synthesis, cell division, and protein synthesis. N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has also been shown to induce oxidative stress and DNA damage in cancer cells, leading to apoptosis. Additionally, N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines and chemokines.
実験室実験の利点と制限
One of the main advantages of using N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in lab experiments is its broad-spectrum antimicrobial activity, which makes it a useful tool for studying bacterial, fungal, and viral infections. N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is also relatively easy to synthesize and purify, making it accessible to researchers. However, one of the limitations of using N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide is its potential toxicity and side effects, which can vary depending on the concentration and duration of exposure.
将来の方向性
There are several future directions for the research and development of N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide. One direction is the optimization of the synthesis and purification methods to improve the yield and purity of N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide. Another direction is the exploration of the potential applications of N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide in other scientific research fields, such as immunology and neuroscience. Additionally, the development of N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide derivatives with improved pharmacological properties and reduced toxicity is another promising direction for future research.
科学的研究の応用
N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been investigated for its potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has been shown to exhibit significant antibacterial, antifungal, and antiviral activities, making it a promising candidate for the development of new antimicrobial agents. N-(2,4-dichlorobenzyl)-2-(2-methylphenyl)-4-quinolinecarboxamide has also been studied for its potential anticancer properties, as it has been shown to induce apoptosis and inhibit cell proliferation in cancer cells.
特性
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]-2-(2-methylphenyl)quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O/c1-15-6-2-3-7-18(15)23-13-20(19-8-4-5-9-22(19)28-23)24(29)27-14-16-10-11-17(25)12-21(16)26/h2-13H,14H2,1H3,(H,27,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNVXFRRTFWPKSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NC3=CC=CC=C3C(=C2)C(=O)NCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



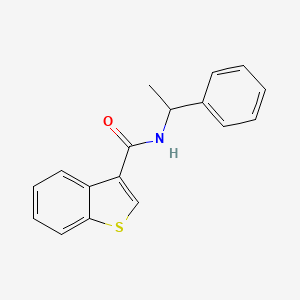

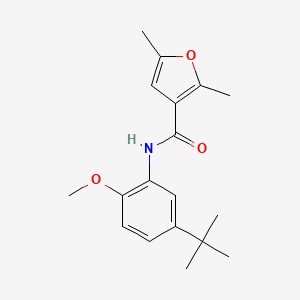
![ethyl 5-isopropyl-2-[(3-methyl-4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278468.png)
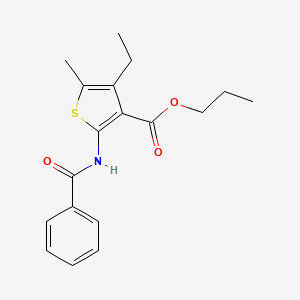
![isopropyl 4-(4-fluorophenyl)-2-[(2-methyl-3-furoyl)amino]-3-thiophenecarboxylate](/img/structure/B4278486.png)
![2-methoxyethyl 2-[(cyclopentylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4278489.png)

![methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-5-isopropyl-3-thiophenecarboxylate](/img/structure/B4278498.png)
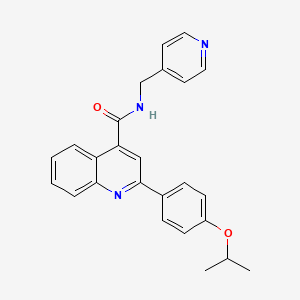
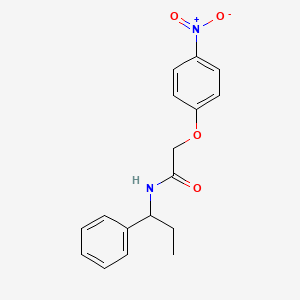
![2-({[3-(methoxycarbonyl)-4-(3-methylphenyl)-2-thienyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B4278520.png)

